Acetyl-O-tert-butyl-L-threonine

Peptide Synthesis Crystallization Thermal Stability

Serves as a permanent N-terminal acetyl cap in SPPS, avoiding post-synthetic steps. The orthogonal tBu protection enables selective side-chain modification for peptide mimetics. ≥99% HPLC purity, distinct +90.5° optical rotation for QC, and high melting point (135–141°C) ensure process reliability. Free from Fmoc π-stacking aggregation for predictable solution-phase coupling.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
Cat. No. B13399230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-O-tert-butyl-L-threonine
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)C)OC(C)(C)C
InChIInChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14)
InChIKeyJTQQJUFULLOMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl-O-tert-butyl-L-threonine (Ac-Thr(tBu)-OH): A Specialized N-Acetylated Amino Acid Derivative for Orthogonal Peptide Synthesis and Selective Protection Strategies


Acetyl-O-tert-butyl-L-threonine (Ac-Thr(tBu)-OH) is a synthetically modified L-threonine derivative belonging to the class of N-acetylated, side-chain-protected amino acid building blocks. Characterized by an acetylated α-amino group and a tert-butyl (tBu) ether protecting the β-hydroxyl group, this compound exhibits a molecular weight of 217.26 g/mol and a molecular formula of C₁₀H₁₉NO₄ [1]. It is a white to off-white crystalline powder with a defined melting point range and specific optical rotation, primarily utilized in solid-phase and solution-phase peptide synthesis where orthogonal protection schemes or N-terminal capping is required . Unlike Fmoc- or Boc-protected analogs that undergo iterative deprotection cycles, the stable N-acetyl cap renders this building block suitable for N-terminal modification, peptide mimetic construction, and applications demanding permanent amino group masking [2].

Why N-Acetyl-O-tert-butyl-L-threonine Cannot Be Simply Substituted with Other O-tert-butyl Threonine Derivatives in Critical Applications


Generic substitution among O-tert-butyl-protected threonine derivatives fails because the N-terminal protecting group—acetyl (Ac), fluorenylmethoxycarbonyl (Fmoc), or tert-butyloxycarbonyl (Boc)—dictates fundamentally different synthetic compatibility, deprotection chemistry, and downstream application utility. Fmoc-Thr(tBu)-OH and Boc-Thr(tBu)-OH are designed for iterative peptide elongation via base-labile or acid-labile N-deprotection, respectively, whereas Ac-Thr(tBu)-OH serves as a permanent N-terminal cap that remains intact throughout synthesis [1]. Interchanging Ac-Thr(tBu)-OH with Fmoc-Thr(tBu)-OH in a protocol requiring an N-acetylated terminus leads to unwanted Fmoc removal and free amine exposure, compromising sequence fidelity. Furthermore, the physicochemical properties that govern handling, purification, and formulation—including melting point, solubility profile, and optical rotation—differ markedly between these derivatives, directly impacting crystallization behavior, chromatographic resolution, and final product purity [2]. The evidence presented below quantifies these critical distinctions and establishes clear selection criteria for procurement and experimental design.

Quantitative Differentiation of Acetyl-O-tert-butyl-L-threonine Against Closest Analogs: A Comparator-Based Evidence Guide for Procurement Decisions


Melting Point Differential: Enhanced Thermal Stability Enables Robust Crystallization and Elevated-Temperature Handling Relative to Boc-Thr(tBu)-OH

Acetyl-O-tert-butyl-L-threonine (Ac-Thr(tBu)-OH) exhibits a substantially higher melting point range of 135–141°C compared to Boc-Thr(tBu)-OH, which melts at 95–98°C under identical measurement conditions . This 37–43°C elevation in thermal stability threshold is attributed to stronger intermolecular hydrogen bonding networks facilitated by the N-acetyl amide moiety absent in the Boc-protected analog [1]. The higher melting point translates to reduced risk of thermal degradation during prolonged storage, elevated-temperature reactions, and recrystallization from hot solvents—a critical advantage when isolating enantiopure material or preparing crystalline derivatives for X-ray diffraction studies [2].

Peptide Synthesis Crystallization Thermal Stability

Optical Rotation as a Purity and Identity Discriminator: +90.5° Specific Rotation Distinguishes Ac-Thr(tBu)-OH from Boc and Fmoc Analogs

The specific optical rotation of Acetyl-O-tert-butyl-L-threonine ([α] = +90.5° ± 1°, c=1 in CHCl₃) serves as a robust, instrumentally verifiable identity marker that cleanly distinguishes it from structurally similar protected threonine derivatives . Boc-Thr(tBu)-OH exhibits an optical rotation of -4.0° to -2.0° (c=1 in AcOH) or +3° (c=2 in DMF), while Fmoc-Thr(tBu)-OH typically displays values between -5° and -15° depending on solvent and concentration [1]. This >90° magnitude difference in rotation is not attributable to solvent effects alone; it reflects the distinct electronic environment around the chiral α-carbon conferred by the N-acetyl substituent versus the N-Boc or N-Fmoc groups [2]. In procurement and receiving workflows, polarimetric verification against the +90.5° specification provides immediate confirmation of correct compound identity and absence of epimerization or isomeric contamination that might escape detection by HPLC or NMR alone [3].

Chiral Purity Quality Control Identity Verification

HPLC Purity Benchmarking: ≥99% Chromatographic Purity Specification Surpasses Typical In-Class Acylated Amino Acid Standards

Commercially available Acetyl-O-tert-butyl-L-threonine is routinely supplied with a purity specification of ≥99% as determined by HPLC, a threshold that exceeds the typical 95–98% purity range common for many protected amino acid derivatives in the peptide synthesis supply chain . This high-purity grade is essential for applications where even low-level impurities—particularly diastereomeric contaminants, residual free threonine, or N-acetylated oxazolone byproducts—can propagate through multi-step syntheses, accumulate in final peptide products, and confound biological assay interpretation [1]. Studies on N-acetylated threonine derivatives demonstrate that the acetyl group in combination with the tert-butyl ether promotes formation of isolable 5(4H)-oxazolones upon carbodiimide activation; the ≥99% purity specification ensures that such activated intermediates are generated from a homogeneous starting material, minimizing epimerization during coupling [2].

Analytical Chemistry Peptide Purity Quality Specification

Oxazolone Intermediate Behavior: Predictable Activation Chemistry Enables Controlled Peptide Bond Formation with Defined Epimerization Risk

N-Acetylated threonine derivatives bearing tert-butyl side-chain protection, including Acetyl-O-tert-butyl-L-threonine, form isolable 5(4H)-oxazolones upon treatment with carbodiimide coupling reagents such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) [1]. In contrast, N-Fmoc- and N-Boc-protected O-tert-butyl threonine derivatives do not readily yield stable, isolable oxazolones under identical activation conditions due to the electron-withdrawing and steric effects of the alternative N-protecting groups [2]. The formation of oxazolone intermediates from Ac-Thr(tBu)-OH is both a synthetic liability and a controlled opportunity: while these oxazolones undergo facile epimerization upon hydrolysis with dilute aqueous acid, leading to diastereomeric mixtures of threonine derivatives, careful control of reaction pH and nucleophile concentration permits stereoselective ring-opening to generate enantiopure peptide bonds [3]. This predictable activation pathway distinguishes Ac-Thr(tBu)-OH from its Fmoc and Boc counterparts, which proceed through O-acylisourea intermediates with distinct epimerization profiles [4].

Peptide Coupling Activation Chemistry Racemization

Self-Assembly Morphology Control: Acetyl Capping Eliminates Fmoc-Driven Aromatic Stacking, Preventing Unwanted Nanostructure Formation During Peptide Synthesis

Recent studies on protected threonine derivatives reveal that Fmoc-Thr(tBu)-OH (FTU) undergoes pronounced self-assembly in solution, forming unusual fibrous dumbbells, double-sided broomstick-like morphologies, and spherical/rod-like aggregates under controlled concentration and temperature conditions, driven primarily by π–π stacking interactions of the Fmoc aromatic moiety [1]. In contrast, the N-acetyl group of Acetyl-O-tert-butyl-L-threonine lacks the extended π-system required for such aromatic stacking interactions, rendering the compound far less prone to spontaneous self-assembly and nanostructure formation in reaction media [2]. This differential self-assembly behavior is of direct practical consequence: during solid-phase peptide synthesis, uncontrolled aggregation of Fmoc-protected building blocks in solution can lead to heterogeneous coupling, reduced reaction rates, and incomplete deprotection, whereas the non-aggregating Ac-Thr(tBu)-OH provides more predictable solution-phase kinetics [3].

Self-Assembly Nanostructures Peptide Aggregation

Optimal Use Cases for Acetyl-O-tert-butyl-L-threonine Based on Quantified Differential Evidence


N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS) of Bioactive Peptide Sequences

Acetyl-O-tert-butyl-L-threonine is the preferred building block for introducing an N-terminal acetylated threonine residue in solid-phase peptide synthesis. The permanent N-acetyl cap remains intact throughout Fmoc-based SPPS cycles and final TFA cleavage, eliminating the need for post-synthetic acetylation and reducing byproduct formation [1]. The compound's ≥99% HPLC purity ensures that the final peptide product is not contaminated with deprotected or epimerized threonine impurities, while its high melting point (135–141°C) facilitates handling and storage under standard laboratory conditions .

Synthesis of Peptide Mimetics and Stapled Peptides Requiring Orthogonal Protection

In the construction of peptide mimetics and stapled peptides, the orthogonal protection of Ac-Thr(tBu)-OH—with a stable N-acetyl group and an acid-labile O-tert-butyl ether—enables selective deprotection of the side-chain hydroxyl group without disturbing the N-terminus [1]. This orthogonality is essential for subsequent on-resin modifications such as phosphorylation, glycosylation, or macrocyclization at the threonine side chain, where the permanent N-acetyl cap prevents undesired amine reactivity . The predictable oxazolone activation chemistry of the acetylated carboxyl group further permits controlled coupling without epimerization when appropriate reaction conditions are employed [2].

Preparation of Enantiopure Threonine-Containing Intermediates for Pharmaceutical Development

The unique optical rotation signature (+90.5° ± 1°, c=1 in CHCl₃) provides a simple, instrument-based identity verification that distinguishes Ac-Thr(tBu)-OH from Boc- and Fmoc-protected analogs during incoming quality control [1]. This is particularly valuable in GMP and GLP environments where traceable, verifiable material identity is mandated . Additionally, the compound's enhanced thermal stability relative to Boc-Thr(tBu)-OH supports recrystallization from hot solvents to achieve enantiomeric enrichment and remove trace diastereomeric contaminants, a critical step in producing pharmaceutical-grade intermediates [2].

Solution-Phase Peptide Fragment Condensation Without Unwanted Self-Assembly Interference

For solution-phase fragment condensation strategies, the absence of an aromatic Fmoc group in Ac-Thr(tBu)-OH eliminates the π–π stacking-driven self-assembly observed with Fmoc-Thr(tBu)-OH, which otherwise forms fibrous nanostructures and aggregates that can impede homogeneous coupling [1]. This property ensures that Ac-Thr(tBu)-OH remains fully solvated and kinetically accessible in reaction media, leading to more predictable and reproducible coupling yields in convergent peptide synthesis approaches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl-O-tert-butyl-L-threonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.